(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride
Overview
Description
(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride: is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a chloro-pyridine moiety and an (R)-pyrrolidin-3-yl-amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride typically involves multiple steps, starting with the chlorination of pyridine to introduce the chloro group at the 6-position. Subsequent steps may include the formation of the pyrrolidin-3-yl-amine group and the final hydrochloride salt formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The chloro-pyridine moiety can be oxidized to form different oxidation products.
Reduction: : The compound can be reduced to remove the chlorine atom or modify the pyridine ring.
Substitution: : The pyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products Formed
Oxidation: : Products may include pyridine N-oxide derivatives.
Reduction: : Reduced forms of the compound, such as pyridine derivatives without the chlorine atom.
Substitution: : Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride: has several scientific research applications:
Chemistry: : Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: : Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
(6-Chloro-pyridin-3-ylmethyl)-(R)-pyrrolidin-3-yl-amine hydrochloride: can be compared to other similar compounds, such as:
6-Chloro-pyridin-3-ylmethyl-methyl-amine hydrochloride: : Similar structure but with a methyl group instead of the pyrrolidin-3-yl-amine group.
6-Chloro-pyridin-3-ylmethyl-ethyl-amine hydrochloride: : Similar structure but with an ethyl group instead of the pyrrolidin-3-yl-amine group.
The uniqueness of This compound lies in its specific functional groups and their potential biological and chemical properties.
Properties
IUPAC Name |
(3R)-N-[(6-chloropyridin-3-yl)methyl]pyrrolidin-3-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.ClH/c11-10-2-1-8(6-14-10)5-13-9-3-4-12-7-9;/h1-2,6,9,12-13H,3-5,7H2;1H/t9-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPWNWWMZLCTTN-SBSPUUFOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NCC2=CN=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NCC2=CN=C(C=C2)Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1289585-24-5 | |
Record name | 3-Pyridinemethanamine, 6-chloro-N-(3R)-3-pyrrolidinyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1289585-24-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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